N-(2-(furan-2-yl)-2-morpholinoethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
N-(2-(furan-2-yl)-2-morpholinoethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that belongs to the class of benzo[c][1,2,5]thiadiazoles. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, which includes a furan ring, a morpholine moiety, and a benzo[c][1,2,5]thiadiazole core, contributes to its distinctive chemical and biological properties.
Mechanism of Action
Target of Action
Compounds based on the benzo[c][1,2,5]thiadiazole (btz) motif have been extensively researched for use in photovoltaics or as fluorescent sensors .
Mode of Action
The mode of action of this compound involves an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups to the particle orbital localized on the BTZ group . This process is crucial for its function as a potential visible-light organophotocatalyst .
Biochemical Pathways
The btz motif has been researched for photocatalytic applications, primarily in heterogeneous systems involving btz-containing metal–organic frameworks (mofs), covalent organic frameworks (cofs), and conjugated porous polymers (cpps) .
Pharmacokinetics
Small-molecule-based nir-ii (1000–1700 nm) dyes, which this compound could potentially be classified as, are known for their high biocompatibility, fast excretion, and high clinical translation ability .
Result of Action
The btz motif has been used as fluorescent sensors or bioimaging probes for lipid droplets, mitochondria, and plasma membranes .
Action Environment
The properties of various families of organophotocatalysts can be tailored towards more favorable redox potentials and photophysical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-yl)-2-morpholinoethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzo[c][1,2,5]thiadiazole Core: The benzo[c][1,2,5]thiadiazole core can be synthesized through a cyclization reaction involving appropriate precursors such as o-phenylenediamine and sulfur sources.
Introduction of the Furan Ring: The furan ring can be introduced via a substitution reaction, where a suitable furan derivative reacts with the benzo[c][1,2,5]thiadiazole intermediate.
Attachment of the Morpholine Moiety: The morpholine group can be attached through a nucleophilic substitution reaction, where a morpholine derivative reacts with an appropriate intermediate.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-2-yl)-2-morpholinoethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The benzo[c][1,2,5]thiadiazole core can be reduced to form dihydrobenzo[c][1,2,5]thiadiazole derivatives.
Substitution: The morpholine moiety can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrobenzo[c][1,2,5]thiadiazole derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as a fluorescent probe for biological imaging due to its unique photophysical properties.
Medicine: It has been investigated for its anticancer properties, particularly in targeting tumor hypoxia.
Comparison with Similar Compounds
Similar Compounds
Benzo[c][1,2,5]thiadiazole Derivatives: These include compounds with different substituents on the benzo[c][1,2,5]thiadiazole core, such as 4,7-diarylbenzo[c][1,2,5]thiadiazoles.
Furan Derivatives: Compounds with various functional groups attached to the furan ring, such as furan-2,3-dione derivatives.
Morpholine Derivatives: Compounds with different substituents on the morpholine ring, such as N-substituted morpholine derivatives.
Uniqueness
N-(2-(furan-2-yl)-2-morpholinoethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is unique due to its combination of a furan ring, a morpholine moiety, and a benzo[c][1,2,5]thiadiazole core. This unique structure imparts distinctive chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c22-17(12-3-4-13-14(10-12)20-25-19-13)18-11-15(16-2-1-7-24-16)21-5-8-23-9-6-21/h1-4,7,10,15H,5-6,8-9,11H2,(H,18,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHHKQOUBLVJTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=CC3=NSN=C3C=C2)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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